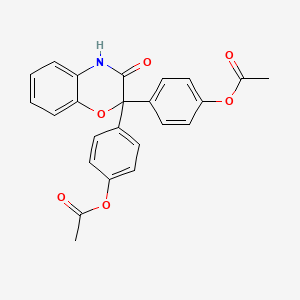

![molecular formula C20H14O2 B1667514 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one CAS No. 14756-26-4](/img/structure/B1667514.png)

2-(4-methylphenyl)-4H-benzo[h]chromen-4-one

Vue d'ensemble

Description

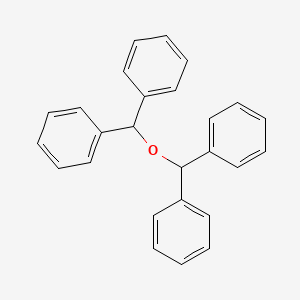

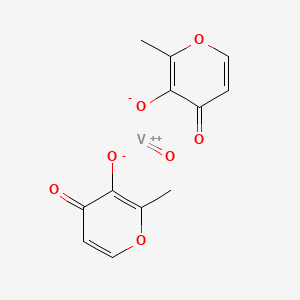

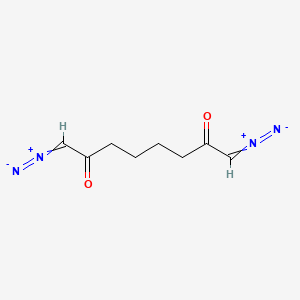

“2-(4-methylphenyl)-4H-benzo[h]chromen-4-one” is a type of chromanone, which is a heterobicyclic compound. Chromanones are important in medicinal chemistry as they serve as building blocks for the synthesis of novel lead compounds . They exhibit significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .

Molecular Structure Analysis

The molecular structure of “2-(4-methylphenyl)-4H-benzo[h]chromen-4-one” is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . This structure relates to chromane, chromene, chromone, and chromenone .Applications De Recherche Scientifique

Environmental and Green Chemistry

2-Amino-4H-benzo[g]chromenes, a class to which 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one belongs, have been a focus in the development of environmentally friendly chemical processes. These compounds are utilized in multi-component reactions (MCRs), emphasizing high atom economy, good yields, and low costs while minimizing waste and energy use. They are significant in the synthesis of biologically active compounds, including those with anti-cancer and anti-malarial properties, and in the production of fluorescent compounds for biochemical research and electroluminescent devices (Maleki, 2016).

Synthesis and Antitumor Applications

Certain analogs of 4-Amino-2H-benzo[h]chromen-2-one have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. These studies have shown promising cell growth inhibitory activity, highlighting the potential of these compounds in cancer research (Dong et al., 2010).

Photocatalytic Applications

Innovative methods for the synthesis of benzo[f]chromen-1-ones and Phenyl-4H-chromen-4-one have been developed, utilizing photocatalytic oxidative cyclization. These methods are efficient and offer a rapid transformation of 2-pyrones into 4-pyrones, demonstrating the potential of 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one in photocatalytic applications (Ait‐Baziz et al., 2014).

Magnetic Mesoporous Catalysts

The compound has been used in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, leveraging hollow magnetic mesoporous (HMMS) Fe3O4@SiO2 NPs as a catalyst. This showcases its role in the development of novel catalysts and efficient synthetic methods (Safaei‐Ghomi et al., 2017).

Fluorescent Sensor Applications

Studies have shown that 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unusual fluorescence properties in protic environments, making it a potential candidate for developing fluorogenic sensors. Its fluorescence enhancement in the presence of metals indicates its application in spectrofluorometry and in the development of fluorescence probes (Uchiyama et al., 2006).

Mécanisme D'action

Chromanones, including “2-(4-methylphenyl)-4H-benzo[h]chromen-4-one”, exhibit a wide range of pharmacological activities. They have shown potential as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and other activities . The exact mechanism of action for “2-(4-methylphenyl)-4H-benzo[h]chromen-4-one” is not specified in the search results.

Orientations Futures

Given the versatility of chromanones and their potential in drug design and development, future research could focus on developing more effective and cost-effective methods for synthesizing novel chromanone analogs . Additionally, further studies could explore the diverse biological activities of these compounds and their potential applications in treating various diseases .

Propriétés

IUPAC Name |

2-(4-methylphenyl)benzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c1-13-6-8-15(9-7-13)19-12-18(21)17-11-10-14-4-2-3-5-16(14)20(17)22-19/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCQGCNOJZYRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-4H-benzo[h]chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

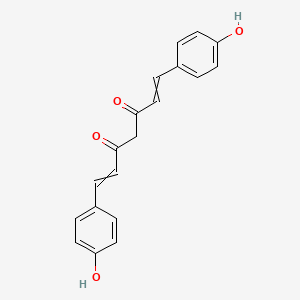

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)